molecular formula C22H21N5O B6424789 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034421-81-1

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B6424789
CAS No.: 2034421-81-1
M. Wt: 371.4 g/mol
InChI Key: TZHKVVYERJAQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole features a 1,3-benzodiazole core substituted with a methyl group at position 2 and a pyrrolidin-3-yl moiety at position 1. The pyrrolidine ring is further functionalized with a 3-(1H-pyrazol-1-yl)benzoyl group, introducing a hybrid aromatic-heterocyclic system.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16-24-20-8-2-3-9-21(20)27(16)19-10-13-25(15-19)22(28)17-6-4-7-18(14-17)26-12-5-11-23-26/h2-9,11-12,14,19H,10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHKVVYERJAQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the benzoyl-pyrrolidine intermediate. The final step involves the cyclization to form the benzodiazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane and ethanol, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with the chemicals and reaction conditions used .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Benzodiazole vs. Benzimidazole Derivatives
  • Compound 13 (): 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone replaces the benzodiazole core with benzimidazole. The benzimidazole system enhances π-stacking interactions but reduces electrophilicity compared to benzodiazole. The molecular weight (418 g/mol) is comparable to the target compound, but the benzimidazole core may alter solubility and metabolic stability .
  • 2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (): This analog incorporates a tetrahydrobenzodiazole core, increasing conformational rigidity. The dihydrochloride salt improves aqueous solubility (278.22 g/mol) but reduces lipophilicity compared to the neutral target compound .
Oxadiazole and Triazole Derivatives
  • Compound 1a/1b (): 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole replaces benzodiazole with oxadiazole. The phenylethyl substituent on pyrrolidine increases steric bulk compared to the target compound’s benzoyl-pyrazole group .
  • Compound 2ab (): Features a triazole core linked to fluorophenyl and dichlorobenzyl groups. Triazoles offer hydrogen-bonding capabilities but lack the planar aromaticity of benzodiazole, affecting target binding kinetics .

Substituent Variations on the Pyrrolidine Ring

Benzoyl-Pyrazole vs. Benzoyl-Benzoyl Groups
  • 1-[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (): Incorporates a 2-benzoylbenzoyl group instead of 3-pyrazolylbenzoyl. The extended aromatic system (C25H21N3O2, 395.46 g/mol) enhances lipophilicity but may reduce solubility.
  • 2-Methyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (): Substitutes the benzoyl group with trifluoro-methoxybenzoyl. Fluorine atoms increase electronegativity and metabolic resistance, while the methoxy group introduces steric hindrance (C20H18F3N3O2, 389.37 g/mol) .
Pyrrolidine Modifications in Salts and Stereochemistry
  • 2-Methyl-1-[(3S)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride (): The hydrochloride salt improves bioavailability but eliminates the benzoyl-pyrazole substituent. Stereochemistry at the pyrrolidine C3 position (S-configuration) may influence chiral recognition in biological systems .
  • Compounds 11 and 12 (): Feature pyrrolo[2,3-d]pyrimidinyl substituents. These analogs exhibit higher molecular weights (446 g/mol) and chiral purity (>98% ee), suggesting stricter synthetic control requirements compared to the target compound .

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving chiral resolution of the pyrrolidine intermediate and coupling of the benzoyl-pyrazole moiety .
  • Ligand Potential: The 3-pyrazolylbenzoyl group may act as a tridentate ligand (N,N,O coordination), similar to the 3-(2-pyridyl)pyrazole system in , which is used in coordination chemistry .
  • Metabolic Considerations : Fluorinated analogs () demonstrate enhanced metabolic stability, suggesting that halogenation of the benzoyl group in the target compound could optimize pharmacokinetics .

Biological Activity

The compound 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of several key structural motifs:

  • A benzodiazole core, known for its diverse biological activities.
  • A pyrazole moiety, which is often associated with antitumor and anti-inflammatory properties.
  • A pyrrolidine ring that may influence the compound's pharmacokinetics and binding properties.

Structural Formula

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, similar to other pyrazole derivatives which have shown efficacy against BRAF(V600E) and other kinases .
  • Receptor Modulation : It is hypothesized that the compound interacts with specific receptors, potentially modulating pathways involved in cell proliferation and survival.
  • Synergistic Effects : Preliminary studies suggest that when combined with established chemotherapeutics like doxorubicin, it may enhance cytotoxic effects in cancer cell lines .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance:

  • In vitro studies demonstrated that related pyrazole compounds effectively inhibited cancer cell growth in various models, including breast cancer cell lines MCF-7 and MDA-MB-231 .
  • The compound's structure suggests potential for targeting multiple pathways involved in tumorigenesis.

Anti-inflammatory Activity

Compounds similar to 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole have been reported to exert anti-inflammatory effects by inhibiting nitric oxide production and other inflammatory mediators .

Antibacterial Properties

Some pyrazole derivatives have shown promising antibacterial activities, indicating that this compound could also possess similar properties. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituents on the pyrazole ring can significantly affect potency; for example, halogen substitutions have been linked to enhanced activity against specific targets .
  • The positioning of functional groups on the benzodiazole ring also plays a critical role in determining the overall efficacy and selectivity of the compound.

Comparative Table of Pyrazole Derivatives

Compound NameStructureAntitumor ActivityAnti-inflammatory ActivityAntibacterial Activity
Compound AStructure AHighModerateLow
Compound BStructure BModerateHighModerate
2-methyl...Structure CTBDTBDTBD

Case Study 1: Antitumor Efficacy

A study evaluating a series of pyrazole derivatives revealed that compounds structurally related to 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole displayed significant cytotoxicity against breast cancer cells. The study utilized both monotherapy and combination therapy approaches, highlighting the potential for enhanced therapeutic strategies .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a derivative exhibited notable anti-inflammatory effects by inhibiting LPS-induced nitric oxide production. This suggests that similar mechanisms could be expected from 2-methyl... derivatives, warranting further exploration into its therapeutic applications in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.